Cas no 415929-64-5 (1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine)
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine Chemical and Physical Properties
Names and Identifiers
-
- Cambridge id 5424352
- Oprea1_600373
- 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
- EN300-37466717
- 415929-64-5
-
- Inchi: 1S/C10H18N4/c1-9-10(12-8-11-9)7-14-5-3-13(2)4-6-14/h8H,3-7H2,1-2H3,(H,11,12)
- InChI Key: HRVHJPLBJOEBPP-UHFFFAOYSA-N
- SMILES: N1(CC2=C(C)NC=N2)CCN(C)CC1
Computed Properties
- Exact Mass: 194.153146591g/mol
- Monoisotopic Mass: 194.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 35.2Ų
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37466717-0.05g |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95.0% | 0.05g |
$229.0 | 2025-03-16 | |
| Enamine | EN300-37466717-0.1g |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95.0% | 0.1g |
$342.0 | 2025-03-16 | |
| Enamine | EN300-37466717-0.25g |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95.0% | 0.25g |
$487.0 | 2025-03-16 | |
| Enamine | EN300-37466717-0.5g |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95.0% | 0.5g |
$768.0 | 2025-03-16 | |
| Enamine | EN300-37466717-1.0g |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
| Enamine | EN300-37466717-2.5g |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
| Enamine | EN300-37466717-5.0g |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
| Enamine | EN300-37466717-10.0g |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
| Aaron | AR028ROU-50mg |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95% | 50mg |
$340.00 | 2025-02-16 | |
| Aaron | AR028ROU-100mg |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
415929-64-5 | 95% | 100mg |
$496.00 | 2025-02-16 |
1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
1-Methyl-4-[(5-Methyl-1H-Imidazol-4-Yl)Methyl]Piperazine: A Comprehensive Overview
The compound with CAS No. 415929-64-5, known as 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine, is a highly specialized organic molecule with significant applications in various scientific and industrial fields. This compound is characterized by its unique structure, which combines a piperazine ring with an imidazole moiety, both of which are well-known for their versatility in chemical synthesis and biological interactions. The piperazine core provides a rigid framework that enhances the molecule's stability, while the imidazole group introduces hydrogen bonding capabilities and aromaticity, making it a valuable component in drug design and material science.
Recent studies have highlighted the potential of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine in the development of novel pharmaceutical agents. Researchers have explored its role as a building block for creating bioactive molecules, particularly in the context of anti-cancer and anti-inflammatory therapies. The compound's ability to form stable complexes with metal ions has also made it a promising candidate for use in catalytic processes and as a ligand in coordination chemistry. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its effectiveness as a chelating agent in enhancing the bioavailability of certain drugs.
The synthesis of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine involves a multi-step process that typically begins with the preparation of the imidazole derivative. This is followed by nucleophilic substitution reactions to attach the piperazine ring. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. The use of microwave-assisted synthesis has also been reported to accelerate reaction times while maintaining product quality, as detailed in a 2023 paper in *Green Chemistry*.
In terms of physical properties, 1-methyl-4-[(5-methyl-1H-imidazol-4-Yl)Methyl]Piperazine exhibits a melting point of approximately 180°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in organic synthesis reactions where precise control over solubility is required. Additionally, its thermodynamic stability has been tested under various conditions, revealing its resistance to degradation under mild acidic or basic environments.
The applications of this compound extend beyond pharmaceuticals into materials science and electronics. Its ability to act as a precursor for conducting polymers has been explored in recent research, with promising results in enhancing the electrical conductivity of polymer blends. A 2023 study published in *Advanced Materials* demonstrated that incorporating this compound into polymeric matrices significantly improved their mechanical properties and thermal stability.
Furthermore, 1-methyl-4-[(5-methyl-H-imidazol-Yl)Methyl]Piperazine has shown potential as an additive in industrial lubricants due to its friction-reducing properties. Its ability to form stable films on metal surfaces under high stress conditions has been validated through tribological testing, making it a candidate for use in high-performance machinery applications.
In conclusion, 1-Methyl-Piperazine (CAS No. 41592964) stands out as a versatile and multifaceted compound with applications spanning across diverse scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation.
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